molecular formula C12H16N4O2S B2684114 N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421526-69-3

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2684114
CAS RN: 1421526-69-3
M. Wt: 280.35
InChI Key: ZXNRBCRIRWALEE-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery and it’s always imperative to unleash new eco-friendly synthetic strategies .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

Scientific Research Applications

Synthesis Techniques and Biological Activities

Microwave-assisted Synthesis and Biological Activities

Research has explored the microwave-assisted synthesis of compounds containing thiadiazole scaffolds, demonstrating their potential in generating molecules with antimicrobial, antilipase, and antiurease activities. These methodologies offer efficient paths to novel compounds that could serve as leads for further pharmaceutical development (Başoğlu et al., 2013).

Anticancer Evaluation of Thiadiazole Derivatives

Another study focused on the synthesis of benzamide derivatives containing a thiadiazole scaffold, evaluating their in vitro anticancer activities against a panel of human cancer cell lines. This research provides insights into the design of novel anticancer agents and the potential therapeutic applications of thiadiazole derivatives (Tiwari et al., 2017).

Synthesis of Thiazole and Thiadiazole Derivatives as Anticancer Agents

The facile synthesis of new thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has been investigated, highlighting their potent anticancer activities. These compounds represent a promising avenue for the development of new anticancer therapies (Gomha et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, (3-Methylisoxazol-5-yl)methanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-3-4-10-11(19-16-14-10)12(17)13-6-5-9-7-8(2)15-18-9/h7H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRBCRIRWALEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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